molecular formula C8H8Br2O2 B3283616 1,3-Dibromo-5-(methoxymethoxy)benzene CAS No. 770718-88-2

1,3-Dibromo-5-(methoxymethoxy)benzene

Cat. No. B3283616
M. Wt: 295.96 g/mol
InChI Key: PXQPTTGFBUMOLE-UHFFFAOYSA-N
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Patent
US08008298B2

Procedure details

A flask was charged with sodium hydride (953 mg, 23.8 mmol, 60% in oil), in dry DMF (30 ml) and cooled to 0° C. (ice bath) under nitrogen atmosphere. 3,5-Dibromophenol (5 g, 19.9 mmol) was added in 4 equal portions over 10 minutes. After complete addition the cooling bath was removed and the mixture allowed to warm to ambient temperature over 20 minutes. Chloromethyl methyl ether (1.8 ml, 21.8 mmol) was added slowly, via syringe over about 5 minutes. The mixture was stirred over night. The material was quenched via the addition of saturated aqueous NH4Cl (20 ml) and all volatiles were stripped (rotovap/mechanical pump). The remainder was taken up in water (80 ml) and ethyl acetate (80 ml) and the material shaken in a separtatory funnel. The ethyl acetate phase was collected and washed with an equal volume of brine solution. The aqueous phases were back extracted with ethyl acetate (2×50 ml), the organics combined, dried (MgSO4), filtered and stripped to provide a crude oil. The oil was purified by silica gel chromatography using 4%-6% EtOAc in hexanes as eluant to provide 5.74 g of 1,3-dibromo-5-methoxymethoxy-benzene as a light yellow oil.
Quantity
953 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[CH:5]=[C:6]([OH:11])[CH:7]=[C:8]([Br:10])[CH:9]=1.[CH3:12][O:13][CH2:14]Cl>CN(C=O)C>[Br:3][C:4]1[CH:5]=[C:6]([O:11][CH2:12][O:13][CH3:14])[CH:7]=[C:8]([Br:10])[CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
953 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=C(C=C(C1)Br)O
Step Three
Name
Quantity
1.8 mL
Type
reactant
Smiles
COCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition the cooling bath
CUSTOM
Type
CUSTOM
Details
was removed
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature over 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The material was quenched via the addition of saturated aqueous NH4Cl (20 ml)
STIRRING
Type
STIRRING
Details
ethyl acetate (80 ml) and the material shaken in a separtatory funnel
CUSTOM
Type
CUSTOM
Details
The ethyl acetate phase was collected
WASH
Type
WASH
Details
washed with an equal volume of brine solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous phases were back extracted with ethyl acetate (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to provide a crude oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=CC(=C1)OCOC)Br
Measurements
Type Value Analysis
AMOUNT: MASS 5.74 g
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.